molecular formula C24H15N5O2 B15403697 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline CAS No. 923297-98-7

2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline

Cat. No.: B15403697
CAS No.: 923297-98-7
M. Wt: 405.4 g/mol
InChI Key: WCJLNZBMESSSSN-UHFFFAOYSA-N
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Description

2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a quinoxaline core strategically functionalized with two indole moieties and a nitro group, a design that leverages the known bioactivity of its constituent parts. Indole derivatives are recognized as privileged structures in pharmacology and demonstrate a broad spectrum of biological activities, including notable antiproliferative effects and kinase inhibitory potential . The indole scaffold is a common feature in many active substances and natural products, and its incorporation into small molecules has shown promise for developing potent anticancer agents . Similarly, the quinoxaline nucleus is a valuable building block in material science and pharmaceutical research. The specific molecular architecture of this compound makes it a compound of interest for investigating new multitargeted therapies, particularly in oncology research for probing kinase pathways such as EGFR, VEGFR-2, and BRAFV600E . Researchers can utilize this compound as a key intermediate or a novel chemical entity for in vitro screening, structure-activity relationship (SAR) studies, and molecular docking simulations to explore its mechanism of action and binding affinity with various enzymatic targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

923297-98-7

Molecular Formula

C24H15N5O2

Molecular Weight

405.4 g/mol

IUPAC Name

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline

InChI

InChI=1S/C24H15N5O2/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19/h1-13,25-26H

InChI Key

WCJLNZBMESSSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline, highlighting differences in substituents and their physicochemical/biological impacts:

Compound Name Substituents (Positions 2,3) Position 6 Key Properties/Biological Activity Reference
This compound Indole Nitro Potential anticancer/fluorescence* -
2,3-Bis[(E)-4-bromostyryl]-6-nitroquinoxaline (5j) 4-Bromostyryl Nitro Cytotoxic vs. A549 cells (IC₅₀: 8.2 µM)
2,3-Di(furan-2-yl)-6-nitroquinoxaline (Compound 2) Furan Nitro Intermediate for PPIase inhibitors
6-Nitro-2,3-diphenylquinoxaline Phenyl Nitro Antitumor activity (cyclophilin J inhibition)
3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile Indole Cyano Fluorescent probe candidate

*Hypothesized based on indole’s role in intercalation and nitro’s electron-withdrawing effects.

Physicochemical Properties

  • Melting Points: Styryl derivatives (e.g., 5j): 247–248°C . Indoloquinoxalines (e.g., 6-methyl-6H-indolo[2,3-b]quinoxaline): Lower MP (~144–145°C for methoxy-substituted analogs) . The target compound’s indole substituents likely increase rigidity and melting point compared to styryl analogs.
  • Solubility : Nitro groups reduce solubility in polar solvents, while indole moieties may enhance solubility in DMSO or DMF due to hydrogen bonding .

Q & A

Q. What are the standard protocols for synthesizing 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation of 1H-indole-3-carbaldehyde derivatives with nitro-substituted quinoxaline precursors. For example, eco-friendly methods use mineral fertilizers (e.g., KNO₃/FeCl₃) as catalysts under reflux in ethanol, achieving yields of 65–75% . Alternatively, nano-catalysts like SbCl₅·SiO₂ enable room-temperature reactions with reduced reaction times (2–4 hours) and improved regioselectivity . Critical parameters include solvent polarity (DMSO vs. ethanol), temperature (room temp. vs. reflux), and stoichiometric ratios of indole derivatives to quinoxaline intermediates. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the nitro-substituted product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Multi-technique validation is essential:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature data. For example, aromatic protons in the indole moieties typically resonate at δ 6.60–7.70 ppm, while nitro-group-adjacent protons appear upfield (δ 8.15–9.10 ppm) .
  • X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and dihedral angles, particularly for the nitro-quinoxaline core .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar quinoxaline derivatives be resolved?

Methodological Answer: Discrepancies in NMR shifts (e.g., δ 8.95 ppm vs. δ 9.10 ppm for nitro-adjacent protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆), substituent electronic effects, or crystallographic packing. To address this:

  • Perform solvent-dependent NMR studies to isolate environmental contributions.
  • Use computational chemistry (DFT calculations) to predict chemical shifts and compare with experimental data .
  • Cross-validate with X-ray structures to correlate electronic environments with observed shifts .

Q. What strategies optimize the bioactivity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

  • Substituent Modulation : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance electrophilic character, potentially improving antimicrobial activity .
  • Hybridization : Conjugate with bioactive moieties (e.g., sulfonamides) via Schiff base reactions to target specific enzymes or receptors .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA topoisomerases or microbial cell walls .

Q. How do crystallographic data inform the electronic properties of this compound?

Methodological Answer: X-ray structures reveal key electronic features:

  • The nitro group induces planarity in the quinoxaline core, facilitating π-π stacking interactions (interplanar distances ~3.4 Å) .
  • Indole substituents adopt a near-orthogonal orientation (dihedral angles 75–85°) relative to the quinoxaline plane, reducing steric hindrance while preserving conjugation .
  • Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice and influence solubility .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across studies for indole-quinoxaline hybrids?

Methodological Answer: Contradictions often stem from:

  • Assay Conditions : Differences in microbial strains (Gram-positive vs. Gram-negative), inoculum size, or incubation time .
  • Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may suppress activity. Validate purity via HPLC (>95%).
  • Structural Isomerism : Regioisomeric products (e.g., 6-nitro vs. 7-nitro substitution) can exhibit divergent bioactivities. Use 2D NMR (COSY, NOESY) to confirm regiospecificity .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for this compound?

Methodological Answer: Include:

  • Positive Controls : Doxorubicin for apoptosis induction; cisplatin for DNA crosslinking.
  • Negative Controls : Untreated cells and solvent-only (e.g., DMSO) groups to rule out vehicle toxicity.
  • Dose-Response Curves : Test 5–7 concentrations (1 nM–100 μM) to calculate IC₅₀ values. Use MTT or resazurin assays for viability .

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